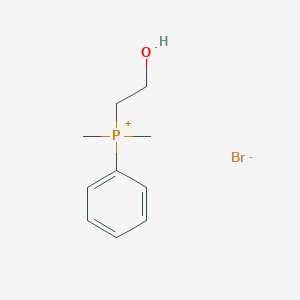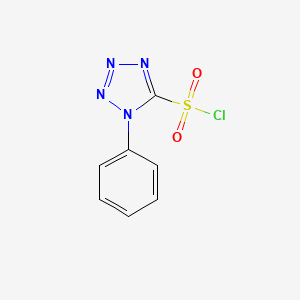![molecular formula C16H24N2O2 B14608299 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one CAS No. 61025-30-7](/img/structure/B14608299.png)
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a piperazine ring and a phenyl group, contributes to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one typically involves the reaction of 1-phenylbutan-1-one with 2-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the compound can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffering agent used in biological research.
1-(2-Hydroxyethyl)piperazine: A precursor for the synthesis of various piperazine derivatives.
4-(2-Hydroxyethyl)piperazin-1-ylethanesulphonic acid: Another buffering agent with similar applications.
Uniqueness
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one is unique due to its specific structure, which combines a piperazine ring with a phenyl group and a butanone moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
61025-30-7 |
|---|---|
分子式 |
C16H24N2O2 |
分子量 |
276.37 g/mol |
IUPAC 名称 |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one |
InChI |
InChI=1S/C16H24N2O2/c19-14-13-18-11-9-17(10-12-18)8-4-7-16(20)15-5-2-1-3-6-15/h1-3,5-6,19H,4,7-14H2 |
InChI 键 |
ARBMLMLKFBWICE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCC(=O)C2=CC=CC=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)

![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)


![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)








